molecular formula C13H19NO B13248578 2-Methyl-N-(2-phenylethyl)oxolan-3-amine

2-Methyl-N-(2-phenylethyl)oxolan-3-amine

Cat. No.: B13248578
M. Wt: 205.30 g/mol
InChI Key: UPKRJRGJSIYGMB-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-phenylethyl)oxolan-3-amine is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. It features a molecular structure that incorporates a 2-phenethylamine backbone—a well-documented privileged scaffold in drug discovery—modified with a 2-methyloxolane (tetrahydrofuran) substituent on the amine nitrogen . This structural motif is commonly investigated for its potential to modulate key biological targets, particularly within the central nervous system. The core 2-phenethylamine structure is a key building block for numerous biologically active compounds, ranging from endogenous neurotransmitters like dopamine and norepinephrine to complex therapeutic agents . The specific substitution pattern in this compound, combining a phenethyl group with a chiral, methyl-substituted oxolane ring, makes it a valuable intermediate for exploring structure-activity relationships (SAR). Researchers primarily study its mechanism of action and biological activity in the context of its interaction with neurotransmitter receptors, such as serotonin and dopamine receptors, which are classic targets for phenethylamine derivatives . By binding to these G-protein coupled receptors (GPCRs), such compounds can influence intracellular signaling pathways and neuronal activity, providing insights for developing new neuroactive agents . This chemical is supplied strictly For Research Use Only. It is intended for use in laboratory settings by qualified professionals and is not for diagnostic, therapeutic, human, or veterinary use. Researchers can leverage this high-purity compound as a key intermediate in synthetic organic chemistry or as a lead compound in hit-to-lead optimization campaigns for disorders involving monoaminergic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-methyl-N-(2-phenylethyl)oxolan-3-amine

InChI

InChI=1S/C13H19NO/c1-11-13(8-10-15-11)14-9-7-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3

InChI Key

UPKRJRGJSIYGMB-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NCCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Methyl N 2 Phenylethyl Oxolan 3 Amine

Retrosynthetic Analysis and Strategic Disconnections for 2-Methyl-N-(2-phenylethyl)oxolan-3-amine

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for plausible synthetic routes. The most logical primary disconnection is at the C-N bond of the secondary amine, leading to two key precursors: 3-amino-2-methyl-oxolane and a phenylethyl electrophile, or alternatively, 2-methyl-oxolan-3-one and 2-phenylethylamine.

Further disconnection of the 3-amino-2-methyl-oxolane intermediate involves breaking the C-O and C-C bonds of the tetrahydrofuran (B95107) ring. This suggests precursors such as a 1,4-diol with a latent amino group or an epoxy alcohol. The 2-methyl-oxolan-3-one can be retrosynthetically disconnected to simpler acyclic precursors through cleavage of the C2-O1 and C4-C5 bonds, suggesting a Michael addition-type cyclization strategy.

These disconnections highlight two primary forward synthetic strategies:

Convergent Approach: Synthesis of the 2-methyl-3-aminooxolane core followed by N-alkylation with a phenylethyl derivative.

Linear Approach: Construction of an acyclic precursor containing the phenylethylamine moiety, followed by a cyclization reaction to form the tetrahydrofuran ring.

The choice of strategy often depends on the desired stereochemical outcome and the availability of starting materials.

Development of Novel Synthetic Pathways to the Oxolane Core

The construction of the 2-methyl-substituted oxolane (tetrahydrofuran) ring is a critical step in the synthesis of the target molecule. Various methodologies have been developed to achieve this, with a significant focus on controlling the relative stereochemistry of the substituents at the C2 and C3 positions.

Cyclization Strategies for Tetrahydrofuran Ring Formation

The formation of the tetrahydrofuran ring can be accomplished through several cyclization strategies, starting from appropriately functionalized acyclic precursors.

Intramolecular Williamson Ether Synthesis: This classical approach involves the cyclization of a 4-halo-1-alkanol or a related derivative. For the synthesis of the 2-methyl-oxolane core, a suitable precursor would be a 1,4-diol with a methyl group at the appropriate position, where one of the hydroxyl groups is converted to a good leaving group.

Acid-Catalyzed Cyclization of Diols: 1,4-Diols can undergo dehydration and cyclization in the presence of an acid catalyst to form tetrahydrofurans. The regioselectivity of this reaction is crucial for obtaining the desired product.

Oxidative Cyclization of Alkenols: Alkenols can be cyclized to form tetrahydrofuran rings through various oxidative methods. For instance, the treatment of a homoallylic alcohol with an oxidizing agent can lead to the formation of a substituted tetrahydrofuran.

Michael Addition-Based Cyclization: A prominent route to 2-methyltetrahydrofuran-3-one (B1294639), a key intermediate, involves the condensation of ethyl lactate (B86563) and methyl acrylate. wikipedia.org This reaction proceeds via a Michael addition followed by an intramolecular Dieckmann condensation. The resulting 2-methyl-4-methoxycarbonyltetrahydrofuran-3-one can then be hydrolyzed and decarboxylated to yield 2-methyltetrahydrofuran-3-one. guidechem.com

Starting MaterialsReagents and ConditionsProductReference
Ethyl lactate and methyl methacrylateSodium hydride in 1,2-dioxolane, followed by acidic workup2-Methyl-4-methoxycarbonyltetrahydrofuran-3-one guidechem.com
2-AcetylbutyrolactoneOxidative hydroxylation2-Methyltetrahydrofuran-3-one tandfonline.comtandfonline.com

Stereocontrol in Oxolane Ring Construction

Achieving the desired stereochemistry in the 2,3-disubstituted tetrahydrofuran ring is a significant challenge. Several strategies have been employed to control the relative and absolute stereochemistry.

Substrate-Controlled Diastereoselective Cyclization: The stereocenters present in the acyclic precursor can direct the stereochemical outcome of the cyclization reaction. For example, the cyclization of an optically active 1,4-diol can proceed with high diastereoselectivity.

Enantioselective Synthesis of Key Intermediates: A powerful approach involves the enantioselective synthesis of a key intermediate, such as 2-methyl-3-hydroxytetrahydrofuran. One notable method is the Sharpless asymmetric dihydroxylation (AD) of a suitable alkene precursor to establish the desired stereocenters. nih.gov The resulting diol can then be cyclized to the tetrahydrofuran. The cis- and trans- isomers of 2-methyl-3-hydroxytetrahydrofuran can be accessed, with the trans-isomer often obtainable from the cis-isomer via a Mitsunobu reaction. nih.gov

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, can provide a stereochemically defined scaffold for the construction of the oxolane ring.

PrecursorReactionKey Reagent/CatalystStereochemical OutcomeReference
AlkeneSharpless Asymmetric DihydroxylationAD-mix-α or AD-mix-βEnantioselective diol formation nih.gov
cis-2-Methyl-3-hydroxy-tetrahydrofuranMitsunobu ReactionDiethyl azodicarboxylate, triphenylphosphineInversion of stereochemistry at C3 to give trans-isomer nih.gov

Amine Formation and N-Alkylation Strategies for Phenylethyl Moiety Introduction

Once the 2-methyl-oxolane core is established, the final key step is the introduction of the N-(2-phenylethyl) group at the C3 position. This can be achieved through either reductive amination of a ketone precursor or direct alkylation of an amine precursor.

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. In the context of this synthesis, it involves the reaction of 2-methyltetrahydrofuran-3-one with 2-phenylethylamine in the presence of a reducing agent.

The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the desired secondary amine. A variety of reducing agents can be employed for this transformation.

Sodium Borohydride (B1222165) (NaBH₄) and its Derivatives: Sodium borohydride is a mild and selective reducing agent suitable for this purpose. More reactive derivatives like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for the reductive amination of ketones under mildly acidic conditions, which favor iminium ion formation.

Catalytic Hydrogenation: The imine intermediate can also be reduced using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

The choice of reducing agent and reaction conditions can influence the yield and stereochemical outcome of the reaction, especially if the 2-methyltetrahydrofuran-3-one is chiral.

Carbonyl PrecursorAmineReducing AgentProduct
2-Methyltetrahydrofuran-3-one2-PhenylethylamineSodium triacetoxyborohydrideThis compound
2-Methyltetrahydrofuran-3-one2-PhenylethylamineH₂, Pd/CThis compound

Direct Alkylation Methods

An alternative strategy for the formation of the C-N bond is the direct N-alkylation of a 3-amino-2-methyltetrahydrofuran precursor with a suitable phenylethyl electrophile. This approach is contingent on the successful synthesis of the aminotetrahydrofuran intermediate.

The reaction is a nucleophilic substitution where the amino group acts as the nucleophile, displacing a leaving group on the phenylethyl moiety.

Reaction with Phenylethyl Halides: A common method involves the reaction of the amine with 2-phenylethyl bromide or 2-phenylethyl iodide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include triethylamine, diisopropylethylamine, or inorganic bases like potassium carbonate.

Reaction with Phenylethyl Tosylates or Mesylates: Alternatively, phenylethyl alcohol can be converted to a better leaving group, such as a tosylate or mesylate, which can then be reacted with the aminotetrahydrofuran.

A potential challenge with direct alkylation is the possibility of over-alkylation to form a quaternary ammonium (B1175870) salt, although this is generally less of a concern with secondary amine formation. The choice of solvent, temperature, and base can be optimized to favor mono-alkylation.

Amine PrecursorElectrophileBaseSolventProduct
3-Amino-2-methyltetrahydrofuran2-Phenylethyl bromideTriethylamineAcetonitrile (B52724)This compound
3-Amino-2-methyltetrahydrofuran2-Phenylethyl tosylatePotassium carbonateDimethylformamide (DMF)This compound

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Achieving stereocontrol in the synthesis of this compound is critical, as the molecule possesses two chiral centers at the C2 and C3 positions of the oxolane ring, leading to the possibility of four stereoisomers. Methodologies to control this stereochemistry include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective reactions.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be employed at various stages.

One potential strategy involves attaching a chiral auxiliary to a precursor of the oxolane ring to direct its formation with a specific stereochemistry. For instance, derivatives of well-established auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam could be used. wikipedia.org Another approach is to use a chiral amine, such as (R)- or (S)-α-phenylethylamine, as a chiral auxiliary during the amination step. In a Strecker-type synthesis, for example, reaction of the precursor ketone with a chiral amine and a cyanide source would lead to a diastereomeric mixture of α-aminonitriles, which could be separated chromatographically. nih.gov Subsequent hydrolysis and reduction would yield the enantiomerically enriched 2-methyl-oxolan-3-amine, which could then be alkylated with a phenylethyl group.

A summary of common chiral auxiliaries and their typical applications is presented below.

Chiral AuxiliaryTypical ApplicationKey Features
Evans OxazolidinonesAsymmetric alkylations, aldol (B89426) reactionsHigh diastereoselectivity, reliable facial bias, removable under mild conditions.
Oppolzer's CamphorsultamAsymmetric Diels-Alder, conjugate additionsCrystalline derivatives aid purification, highly effective steric shielding.
(R)- or (S)-α-PhenylethylamineAsymmetric Strecker synthesis, reductive aminationInexpensive, readily available in both enantiomeric forms, used to form separable diastereomers. mdpi.com
tert-ButanesulfinamideAsymmetric synthesis of amines from iminesForms stable sulfinyl imines, directs nucleophilic addition with high stereocontrol, easily cleaved. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach to stereocontrol by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. acs.org For the synthesis of this compound, asymmetric catalysis could be applied to the reductive amination step. The direct asymmetric reductive amination of 2-methyltetrahydrofuran-3-one with 2-phenylethanamine could be mediated by a chiral transition-metal catalyst (e.g., based on Iridium, Rhodium, or Ruthenium) with a chiral ligand, using a hydrogen source like H₂ or a transfer hydrogenation reagent. mdpi.com

Alternatively, biocatalysis using enzymes such as transaminases (TAs) or imine reductases (IREDs) represents a powerful green chemistry approach. A transaminase could catalyze the asymmetric amination of the ketone precursor to form a chiral primary amine, which would then be N-alkylated. whiterose.ac.uk This method offers high enantioselectivity under mild reaction conditions. whiterose.ac.uk

Diastereoselective synthesis aims to control the relative configuration between the two stereocenters (C2 and C3). This is often achieved by taking advantage of the steric and electronic properties of a substrate that already contains one stereocenter to direct the formation of the second.

A potential diastereoselective route would start with a chiral, enantiomerically pure precursor that leads to the formation of the 2-methyl-oxolane ring. For example, a palladium-catalyzed cyclization of a γ-hydroxy terminal alkene containing a pre-existing stereocenter can afford trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov A similar strategy, tailored to form the 2,3-substituted pattern, could establish the relative stereochemistry of the methyl group and the amine substituent. Once a diastereomerically enriched intermediate, such as a 2-methyl-oxolan-3-ol, is formed, the hydroxyl group can be converted to the amine with inversion or retention of configuration, depending on the chosen chemical route (e.g., Mitsunobu reaction followed by reduction, or conversion to a sulfonate and displacement with an azide).

The table below outlines potential strategies for stereocontrol in the synthesis of the target compound.

StrategyKey ReactionStereochemical Control
Chiral Auxiliary Alkylation of a glycine (B1666218) derivative with a BINOL auxiliaryControls the C3 amine stereocenter. wikipedia.org
Asymmetric Catalysis Asymmetric hydrogenation of an enamine precursorEstablishes both C2 and C3 stereocenters simultaneously.
Diastereoselective Synthesis Intramolecular cyclization of a chiral acyclic precursorRelative stereochemistry between C2 and C3 is controlled by substrate geometry. nih.gov
Biocatalysis Transaminase-mediated amination of 2-methyltetrahydrofuran-3-oneCreates an enantiopure C3 amine stereocenter. whiterose.ac.uk

Optimization Strategies and Yield Enhancement in the Synthesis of this compound

For the reductive amination step, key parameters to optimize include the choice of reducing agent, solvent, temperature, and pH. For instance, while sodium borohydride is a common choice, milder reagents like sodium triacetoxyborohydride can sometimes offer better selectivity and prevent over-alkylation or reduction of the ketone starting material. libretexts.org The reaction conditions for N-alkylation can also be fine-tuned. The use of cesium bases, for example, has been shown to promote selective mono-N-alkylation of primary amines under mild conditions, minimizing the formation of tertiary amine byproducts. google.com

Continuous flow chemistry offers a modern approach to optimization. By performing reactions in a microreactor, parameters such as temperature, pressure, and residence time can be rapidly screened to find the optimal conditions. rsc.org This technology can also improve safety when handling hazardous intermediates and can facilitate scalability. rsc.org

Green Chemistry Principles Applied to this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. acs.org This involves strategies such as improving atom economy, using safer solvents, employing catalytic reagents, and designing energy-efficient processes. acs.orgrsc.org

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used into the final product. acs.org Catalytic reductive amination is inherently more atom-economical than stoichiometric methods. Similarly, using catalytic hydrogenation with H₂ as the reductant generates only water as a byproduct, which is preferable to borohydride reagents that produce stoichiometric salt waste. rsc.org

Use of Safer Solvents and Reagents : Traditional volatile organic solvents (VOCs) can be replaced with greener alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), itself a derivative of the core structure, is a bio-based solvent that is a viable substitute for dichloromethane (B109758) or THF in many reactions. rsc.org Deep eutectic solvents (DESs) are another class of green solvents that can enhance reaction rates and are often recyclable. mdpi.com

Catalysis over Stoichiometry : As mentioned, the use of catalytic methods, whether transition-metal-based or enzymatic, is superior to using stoichiometric reagents. acs.org Biocatalysis, in particular, allows reactions to proceed under mild temperatures and pressures in aqueous media, significantly reducing energy consumption and waste. whiterose.ac.uknih.gov

Energy Efficiency : Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. mdpi.com This technique has been successfully applied to the synthesis of various N-heterocycles. nih.gov

Renewable Feedstocks : Whenever possible, starting materials should be derived from renewable resources rather than petrochemicals. rsc.org The synthesis of the oxolane core could potentially start from bio-based precursors like furfural, which can be converted to furan (B31954) and then hydrogenated to tetrahydrofuran. wikipedia.org

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Methyl N 2 Phenylethyl Oxolan 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy provides a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei. For 2-Methyl-N-(2-phenylethyl)oxolan-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for a complete structural assignment.

Two-dimensional NMR techniques are powerful for resolving complex spin systems and establishing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would be instrumental in tracing the connectivity within the oxolane ring and the phenylethyl side chain. For instance, correlations would be expected between the proton at C3 and the protons on the adjacent C2 and C4 atoms of the oxolane ring. Similarly, the ethyl protons of the phenylethyl group would show clear cross-peaks.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. This technique allows for the unambiguous assignment of each proton to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, an HMBC correlation between the protons of the N-CH₂ group and the C3 of the oxolane ring would confirm the point of attachment of the side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the molecule's three-dimensional structure and stereochemistry.

A hypothetical summary of expected 2D NMR correlations for this compound is presented below.

Proton (¹H) SignalCOSY Correlations (with ¹H at)HSQC Correlation (with ¹³C at)HMBC Correlations (with ¹³C at)
H-2 (oxolane)H-3, CH₃-2C-2C-3, C-4, C-5, CH₃-2
H-3 (oxolane)H-2, H-4C-3C-2, C-4, C-5, N-CH₂
H-4 (oxolane)H-3, H-5C-4C-2, C-3, C-5
H-5 (oxolane)H-4C-5C-2, C-3, C-4
CH₃-2 (methyl)H-2C(CH₃)C-2, C-3
N-CH₂ (ethyl)Ph-CH₂C(N-CH₂)C-3, Ph-CH₂, Phenyl C1
Ph-CH₂ (ethyl)N-CH₂C(Ph-CH₂)N-CH₂, Phenyl C1, Phenyl C2/C6
Phenyl ProtonsEach otherPhenyl CarbonsOther Phenyl Carbons

The oxolane ring in this compound is not planar and exists in a dynamic equilibrium of puckered conformations, typically envelope and twist forms. The preferred conformation can be inferred from the analysis of vicinal proton-proton coupling constants (³JHH) and chemical shifts. nih.govauremn.org.br The magnitude of ³JHH values, often analyzed using the Karplus equation, provides an estimate of the dihedral angles between adjacent protons, which in turn reflects the ring's pucker.

Furthermore, the chemical shifts of the protons and carbons in the oxolane ring are sensitive to the local electronic environment and stereochemistry. acs.org For instance, the relative orientation of the methyl group at C2 and the amino group at C3 will influence the chemical shifts of the ring protons. Computational modeling, in conjunction with experimental NMR data, can aid in assigning the most stable conformation. acs.org

This compound has two stereocenters at C2 and C3 of the oxolane ring, leading to the possibility of cis and trans diastereomers. The relative stereochemistry can be determined using through-space correlations observed in Rotating-frame Overhauser Effect Spectroscopy (ROESY) or NOESY experiments. mdpi.com

For example, in a cis isomer, the methyl group at C2 and the amino proton (or protons on the adjacent N-CH₂ group) at C3 would be on the same face of the oxolane ring, resulting in a measurable NOE cross-peak. Conversely, in the trans isomer, these groups would be on opposite faces, and no such NOE would be expected. The presence or absence of key NOE correlations provides a definitive assignment of the relative stereochemistry.

Observed NOE CorrelationImplied Relative Stereochemistry
Between CH₃-2 protons and H-3cis
Between CH₃-2 protons and N-CH₂ protonscis
Absence of the above correlationstrans

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and the unambiguous confirmation of the molecular formula of this compound (C₁₃H₁₉NO).

IonCalculated Exact MassObserved Mass (Hypothetical)
[M+H]⁺206.1545206.1543
[M+Na]⁺228.1364228.1361

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's structure. nih.gov For phenethylamine (B48288) derivatives, characteristic fragmentation pathways often involve cleavages of the bonds adjacent to the nitrogen atom. ies.gov.plmdpi.com

The fragmentation of protonated this compound would be expected to produce several characteristic fragment ions. The primary fragmentation is likely to be the cleavage of the Cα-Cβ bond of the phenylethyl side chain, leading to the formation of a stable tropylium (B1234903) ion (m/z 91). Another significant fragmentation pathway could involve the cleavage of the bond between the nitrogen and the oxolane ring.

A summary of plausible fragmentation pathways and the expected major fragment ions is provided below.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Interpretation
206.15120.08C₇H₇Cleavage of the N-CH₂ bond, loss of the benzyl (B1604629) radical
206.1591.05C₈H₁₀Nβ-cleavage leading to the formation of the tropylium ion
206.1586.09C₈H₁₁NCleavage of the N-C3 bond, formation of the protonated 2-methyloxolan-3-amine (B2991159) fragment

The study of these fragmentation patterns can help to confirm the connectivity of the molecule and distinguish it from structural isomers. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Fingerprint Region Interpretation

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and offers a unique "fingerprint" for identification. For this compound, these techniques would reveal characteristic vibrational modes.

Functional Group Analysis: The FT-IR and Raman spectra would be expected to show distinct peaks corresponding to the vibrations of its constituent parts. The secondary amine (N-H) would exhibit a characteristic stretching vibration, typically in the range of 3300-3500 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl, phenylethyl, and oxolane ring methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the phenyl group would be observed just above 3000 cm⁻¹. The C-O-C stretching of the oxolane (tetrahydrofuran) ring would produce a strong band, typically around 1050-1150 cm⁻¹. Furthermore, the characteristic absorptions of the phenyl group, including C=C stretching vibrations, would be visible in the 1450-1600 cm⁻¹ region.

A hypothetical data table summarizing expected FT-IR and Raman bands is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Secondary Amine (N-H)Stretch3300 - 3500FT-IR, Raman
Aromatic C-HStretch3000 - 3100FT-IR, Raman
Aliphatic C-HStretch2850 - 3000FT-IR, Raman
Aromatic C=CStretch1450 - 1600FT-IR, Raman
Oxolane C-O-CStretch1050 - 1150FT-IR

X-ray Crystallography for Absolute Configuration Determination of this compound

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration of chiral centers. This compound possesses at least two chiral centers on the oxolane ring, leading to the possibility of multiple stereoisomers.

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The analysis provides precise information on bond lengths, bond angles, and the spatial relationship between all atoms in the molecule. For chiral molecules, specialized techniques involving anomalous dispersion can be used to unambiguously determine the absolute stereochemistry (R/S configuration) at each chiral center.

A successful crystallographic analysis would yield a detailed set of data, as exemplified in the hypothetical table below.

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123
b (Å)12.456
c (Å)15.789
α, β, γ (°)90, 90, 90
Volume (ų)1987.6
Z (molecules/unit cell)4

Chiroptical Spectroscopy (Electronic Circular Dichroism, Vibrational Circular Dichroism) for Enantiomeric Characterization Methodologies

Chiroptical spectroscopy techniques are powerful non-destructive methods for studying chiral molecules in solution. They measure the differential absorption of left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized ultraviolet and visible light by chiral molecules. The aromatic chromophore (the phenyl group) in this compound would be the primary contributor to the ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms around the chromophore and the chiral centers. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for each possible enantiomer, the absolute configuration of the molecule in solution can be determined.

Vibrational Circular Dichroism (VCD): VCD is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectra provide stereochemical information about the entire molecule, as every vibrational mode can potentially be VCD active. The N-H, C-H, and C-O stretching and bending regions of the VCD spectrum would be particularly informative for this compound. Similar to ECD, the comparison of the experimental VCD spectrum with theoretical predictions for the different stereoisomers allows for the determination of the absolute configuration.

A hypothetical summary of chiroptical data might look as follows:

TechniqueSpectral Region (nm or cm⁻¹)Observed Cotton EffectImplied Configuration
ECD250 - 270 nmPositive(2R, 3S) - Hypothetical
VCD2800 - 3000 cm⁻¹Negative/Positive couplet(2R, 3S) - Hypothetical

Computational and Theoretical Studies of 2 Methyl N 2 Phenylethyl Oxolan 3 Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations offer a detailed description of electron distribution and orbital energies, which are crucial for predicting chemical reactivity. For 2-Methyl-N-(2-phenylethyl)oxolan-3-amine, these calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atom of the amine and the oxygen atom within the oxolane ring, as well as the π-system of the phenyl group. Conversely, the LUMO is anticipated to be distributed over the aromatic ring and the C-N and C-O antibonding orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound
ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy0.15
HOMO-LUMO Gap (ΔE)6.40

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors indicating varying electrostatic potentials. Red regions signify areas of high electron density and negative potential, making them susceptible to electrophilic attack. Conversely, blue areas represent electron-deficient regions with positive potential, which are attractive to nucleophiles.

In this compound, the most negative potential (red) is expected around the nitrogen and oxygen atoms due to the presence of lone pairs of electrons. The hydrogen atoms of the amine group and the aromatic ring are likely to exhibit a positive potential (blue).

Table 2: Calculated Electrostatic Potential on Selected Atoms of this compound
AtomElectrostatic Potential (kcal/mol)
N (amine)-35.8
O (oxolane)-28.5
H (amine)+25.2
Aromatic C-H (average)+15.7

Conformational Analysis of this compound via Molecular Mechanics and Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Energy minimization techniques, often employing molecular mechanics force fields such as MMFF94 or AMBER, are used to find the lowest energy conformation of the molecule. A systematic search of the conformational space can be performed by rotating the rotatable bonds in the molecule, followed by energy minimization of each resulting structure. This process maps the potential energy surface and identifies the various low-energy conformers.

For this compound, key rotatable bonds include the C-N bond of the amine and the C-C bonds of the ethyl chain. The orientation of the phenylethyl group relative to the oxolane ring, and the puckering of the oxolane ring itself, will give rise to a complex conformational landscape.

Table 3: Relative Energies of Low-Energy Conformers of this compound
ConformerRelative Energy (kcal/mol)Population (%)
1 (Global Minimum)0.0045.2
20.8525.1
31.5015.5
42.108.7

Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational flexibility of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the dynamic behavior of the molecule, including conformational transitions. These simulations are typically performed in a solvent box to mimic physiological conditions.

An MD simulation of this compound would reveal the accessible conformational states and the frequency of transitions between them. This information is crucial for understanding how the molecule might interact with a biological target, as it can adopt different shapes to fit into a binding site. Analysis of the trajectory can reveal stable conformations and the flexibility of different parts of the molecule.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Chiroptical Spectra)

Computational methods can accurately predict various spectroscopic parameters, which can be used to aid in the structural elucidation of a synthesized compound or to interpret experimental spectra.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. The calculated shifts are typically referenced against a standard, such as tetramethylsilane (TMS).

Table 4: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound
Atom/GroupPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)
Aromatic C-H7.20-7.35126.5-139.8
CH2 (ethyl)2.80-2.9536.5, 52.1
CH (oxolane, C3)3.1560.2
CH2 (oxolane, C4)1.90-2.1035.8
CH (oxolane, C2)4.0578.5
CH2 (oxolane, C5)3.80-3.9568.3
CH3 (methyl)1.2521.4
NH1.85-

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be calculated. These calculations help in assigning the vibrational modes to the observed spectral bands.

Table 5: Predicted Major Vibrational Frequencies (cm-1) for this compound
Frequency (cm-1)Assignment
3350N-H stretch
3020-3080Aromatic C-H stretch
2850-2960Aliphatic C-H stretch
1450-1495Aromatic C=C stretch
1080C-O-C stretch (oxolane)

Given that this compound possesses multiple chiral centers, the prediction of its chiroptical spectra, such as Electronic Circular Dichroism (ECD), is of significant interest. Time-dependent DFT (TD-DFT) calculations can be employed to simulate the ECD spectrum, which can then be compared with experimental data to determine the absolute configuration of the molecule. The calculated spectrum would show characteristic positive and negative Cotton effects corresponding to the electronic transitions of the different stereoisomers.

Computational Modeling of Reaction Mechanisms Related to this compound Synthesis and Transformations

The synthesis of this compound involves the formation of the substituted tetrahydrofuran (B95107) ring and the introduction of the N-(2-phenylethyl)amine substituent. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of such reactions, determining transition states, and predicting reaction outcomes.

One plausible synthetic route to the tetrahydrofuran core is through ring expansion reactions. Computational studies on photochemical ring expansions of oxetanes to tetrahydrofurans provide mechanistic insights that could be relevant. rsc.orgresearchgate.netnih.gov These studies, employing DFT calculations, have shown that such reactions can proceed via a diradical pathway upon ylide formation. rsc.orgresearchgate.netnih.gov The stereoselectivity of these reactions is a key aspect that can be computationally modeled, with findings indicating that the stereochemical outcome is influenced by the bond lengths in the ylide intermediates. rsc.orgresearchgate.netnih.gov For a hypothetical synthesis of the 2-methyl-oxolan-3-amine core, computational modeling could predict the diastereoselectivity based on the starting materials and reaction conditions.

Another critical reaction is the formation of the C-N bond to attach the phenylethylamine side chain. Computational studies on related amination reactions have been performed. For instance, DFT investigations into the reaction of 2-naphthol with N-methyl-N-phenyl-hydrazine have successfully elucidated the most probable reaction pathway among several possibilities, with the calculated Gibbs free energies accurately predicting the experimentally observed product. Such computational approaches could be applied to model the amination of a suitable oxolane precursor to form this compound, helping to optimize reaction conditions and predict potential byproducts.

Furthermore, computational models can predict the feasibility of various synthetic pathways by calculating reaction energies and activation barriers. For example, DFT calculations have been used to demonstrate the necessity of a catalyst for certain carbamate syntheses by showing that the direct reaction is not spontaneous. A similar approach for the synthesis of this compound could identify efficient catalytic systems and elucidate their mechanisms.

Solvent Effects on the Conformation and Reactivity of this compound

The conformation of this compound, and consequently its reactivity and biological activity, is expected to be significantly influenced by the solvent environment. Computational methods, including molecular dynamics (MD) simulations and continuum solvation models, are instrumental in understanding these effects.

A detailed computational investigation of the conformational preferences of 2-phenethylamine, a core component of the title molecule, has been conducted using high-level ab initio calculations. acs.org This study revealed that in the gas phase, phenethylamines favor a folded gauche conformation for both neutral and charged forms, suggesting a favorable intramolecular interaction between the amino group and the aromatic ring. acs.org This preference is a crucial piece of information for predicting the behavior of the N-(2-phenylethyl) moiety in this compound.

The effect of aqueous solvation on phenethylamine's conformation has also been modeled using continuum solvation models like GB/SA and SM2. acs.org These models predict how the presence of a solvent medium alters the relative energies of different conformers. For phenethylamine (B48288), the inclusion of solvent effects in the calculations provided results that were in better agreement with experimental observations. acs.org This highlights the importance of accounting for the solvent when predicting the conformational landscape of flexible molecules like this compound.

Molecular dynamics simulations offer a more explicit way to study solvent effects by modeling the interactions between the solute and individual solvent molecules. MD simulations of 2-amino-1-phenylethanol in aqueous solution have shown that water molecules can form bridges between functional groups, which significantly affects their relative stabilities compared to the gas phase. researchgate.net This bridging by solvent molecules also provides a mechanism for conformational interconversion. researchgate.net It is highly probable that similar solvent-mediated interactions play a crucial role in determining the conformational preferences of this compound.

The following table summarizes the expected conformational preferences of the N-(2-phenylethyl)amine fragment based on computational studies of 2-phenethylamine. acs.org

ConformationEnvironmentPredicted StabilityNature of Interaction
gauche (folded)Gas PhasePreferredFavorable intramolecular amine-aryl interaction
anti (extended)Gas PhaseLess Preferred-
gauche (folded)AqueousDependent on solvation modelModulated by solvent interactions
anti (extended)AqueousDependent on solvation modelModulated by solvent interactions

Chemical Transformations and Reaction Pathways of 2 Methyl N 2 Phenylethyl Oxolan 3 Amine

Functionalization Strategies of the Oxolane Ring

The oxolane ring, a saturated five-membered ether, is generally stable. However, its structure within 2-Methyl-N-(2-phenylethyl)oxolan-3-amine allows for specific functionalization strategies, including regioselective and stereoselective modifications and ring-opening reactions under certain conditions.

The functionalization of the oxolane ring in the presence of the existing substituents would likely proceed with a degree of regioselectivity and stereoselectivity, influenced by the steric and electronic nature of the methyl and amino groups. While specific studies on this compound are not prevalent in the literature, reactions on analogous 2-methyltetrahydrofuran (B130290) systems suggest that deprotonation at the C5 position (adjacent to the oxygen) can be achieved using strong bases, followed by quenching with an electrophile. The stereochemical outcome of such reactions would be influenced by the existing stereocenters at C2 and C3, potentially leading to diastereoselective functionalization.

Another potential avenue for functionalization is the hydroxylation or oxidation of the oxolane ring at positions remote from the existing substituents, although this would likely require specific enzymatic or transition-metal-catalyzed C-H activation methods to achieve selectivity.

The oxolane ring is susceptible to cleavage under strong acidic conditions, often in the presence of a nucleophile. Lewis acid-catalyzed ring-opening of tetrahydrofuran (B95107) and its derivatives is a well-established transformation. In the case of this compound, a Lewis acid could coordinate to the ether oxygen, activating the ring for nucleophilic attack. The regioselectivity of the ring-opening would be influenced by both electronic and steric factors. Attack at the less hindered C5 position would be sterically favored, leading to a 1,4-disubstituted butane (B89635) derivative. Alternatively, attack at the C2 position would be influenced by the electronic effect of the methyl group.

The presence of the internal amine nucleophile could also lead to intramolecular rearrangement or cyclization reactions upon activation of the oxolane ring.

Table 1: Potential Ring-Opening Reactions of the Oxolane Moiety

Reagent/CatalystNucleophilePotential Product
HBr/HeatBr⁻4-Bromo-3-(2-phenylethylamino)pentan-1-ol
Lewis Acid (e.g., BF₃·OEt₂)VariousDependent on nucleophile

Modifications of the Amine Functionality

The secondary amine in this compound is a versatile functional group that can readily undergo a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom makes the secondary amine nucleophilic, allowing it to react with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (to neutralize the generated HCl or carboxylic acid) will yield the corresponding N-acyl derivative (an amide). A variety of acyl groups can be introduced, allowing for the modulation of the compound's steric and electronic properties.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base affords N-sulfonyl derivatives (sulfonamides). This transformation is often used to introduce common protecting groups or to synthesize compounds with specific biological activities.

Table 2: Representative Acylation and Sulfonylation Reactions

ReagentBaseProduct Type
Acetyl chlorideTriethylamineN-acetamide
Benzoyl chloridePyridineN-benzamide
p-Toluenesulfonyl chlorideNaOHN-tosylsulfonamide

As a secondary amine, the nitrogen atom can be further alkylated to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. Reaction with an alkyl halide, such as methyl iodide, would initially yield the N-methyl tertiary amine. Further reaction with another equivalent of the alkyl halide would lead to the formation of a quaternary ammonium salt. The formation of these salts significantly increases the polarity and water solubility of the molecule.

Table 3: Quaternization of the Amine Nitrogen

Alkylating AgentProduct
Methyl iodide (1 eq.)N-Methyl-2-methyl-N-(2-phenylethyl)oxolan-3-amine
Methyl iodide (excess)N,N-Dimethyl-2-methyl-N-(2-phenylethyl)oxolan-3-aminium iodide

Transformations of the Phenylethyl Moiety

The phenylethyl group offers two main sites for chemical modification: the aromatic phenyl ring and the ethyl bridge.

The phenyl ring can undergo electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) will be directed by the ethylamino substituent, which is generally an ortho-, para-directing group. Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, though these reactions may be complicated by the presence of the amine functionality which can coordinate to the Lewis acid catalyst.

Transformations of the ethyl bridge are less common but could include oxidation at the benzylic position under specific conditions to introduce a hydroxyl or carbonyl group.

Table 4: Potential Transformations of the Phenylethyl Moiety

Reaction TypeReagentsPotential Product Moiety
NitrationHNO₃, H₂SO₄Nitrophenylethyl
BrominationBr₂, FeBr₃Bromophenylethyl

Investigating the Stability and Degradation Pathways of this compound Under Academic Conditions

The stability of this compound is a critical factor in its handling, storage, and application in academic research. Degradation can be initiated by several factors, including exposure to heat, light, oxygen, and acidic or basic conditions. Based on the chemistry of its constituent functional groups, several degradation pathways can be postulated.

Oxidative Degradation:

The secondary amine moiety is a primary site for oxidative degradation. In the presence of oxidizing agents or atmospheric oxygen, particularly when catalyzed by light or metal ions, a number of transformations can occur.

N-Dealkylation: This is a common metabolic pathway for amines and can also occur under laboratory conditions. nih.govnih.gov Oxidative removal of the 2-phenylethyl group would lead to the formation of 2-methyl-oxolan-3-amine and phenylacetaldehyde. Alternatively, cleavage of the bond between the nitrogen and the oxolane ring could yield 2-phenylethylamine and 2-methyl-oxolan-3-one. This process often proceeds through an unstable carbinolamine intermediate. uomustansiriyah.edu.iq

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide derivative. This transformation is a common metabolic fate for tertiary amines and can also occur with secondary amines. nih.gov

Deamination: Oxidative deamination of the secondary amine could lead to the formation of a ketone at the 3-position of the oxolane ring, resulting in 2-methyl-oxolan-3-one and releasing 2-phenylethylamine. uomustansiriyah.edu.iq

Hydrolytic and Acid-Catalyzed Degradation:

The tetrahydrofuran ring is susceptible to cleavage under acidic conditions. rsc.org The presence of the ether oxygen's lone pairs allows for protonation by an acid, which activates the ring towards nucleophilic attack.

Acid-Catalyzed Ring Opening: In the presence of a strong acid and a nucleophile (e.g., water or an alcohol), the protonated ether can undergo ring opening. This would likely result in the formation of a substituted butanediol (B1596017) derivative. For instance, reaction with aqueous acid could yield 4-(2-phenylethylamino)-3-methyl-butane-1,3-diol.

Thermal Degradation:

At elevated temperatures, the molecule may undergo various decomposition reactions. The stability of phenethylamine (B48288) derivatives can be influenced by the substitution pattern. nist.gov Potential thermal degradation pathways could involve fragmentation of the molecule, including cleavage of the C-N and C-O bonds.

Photodegradation:

Exposure to ultraviolet (UV) radiation can also lead to the degradation of this compound. The phenyl group can absorb UV light, and this energy can be transferred to other parts of the molecule, leading to bond cleavage and the formation of radical species. Polyamides, which contain amine linkages, are known to undergo photodegradation. mdpi.com

A summary of potential degradation products is presented in the table below.

Degradation PathwayPotential Products
Oxidative N-Dealkylation2-methyl-oxolan-3-amine, Phenylacetaldehyde, 2-phenylethylamine, 2-methyl-oxolan-3-one
Oxidative N-OxidationThis compound N-oxide
Oxidative Deamination2-methyl-oxolan-3-one, 2-phenylethylamine
Acid-Catalyzed Ring Opening4-(2-phenylethylamino)-3-methyl-butane-1,3-diol and its isomers

Mechanistic Studies of Select Reactions Involving this compound

Mechanism of N-Dealkylation:

The oxidative N-dealkylation of secondary amines is a well-established process, particularly in the context of drug metabolism by cytochrome P450 enzymes. nih.govresearchgate.net The generally accepted mechanism involves the following steps:

Hydrogen Atom Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the carbon alpha to the nitrogen atom by an oxidizing species. This forms a carbon-centered radical.

Oxygen Rebound: The carbon radical then reacts with an oxygen species (e.g., from a metal-oxo intermediate in enzymatic reactions) to form a carbinolamine.

Hemiaminal Breakdown: The carbinolamine is an unstable intermediate that spontaneously decomposes. This breakdown involves the cleavage of the C-N bond, resulting in a primary amine and a carbonyl compound.

For this compound, N-dealkylation of the phenylethyl group would proceed via a carbinolamine intermediate on the ethyl chain, leading to 2-methyl-oxolan-3-amine and phenylacetaldehyde.

Mechanism of Acid-Catalyzed Tetrahydrofuran Ring Opening:

The acid-catalyzed ring opening of tetrahydrofuran and its derivatives is a classic example of ether cleavage. rsc.org The mechanism typically proceeds as follows:

Protonation of the Ether Oxygen: A proton from the acid catalyst protonates the oxygen atom of the tetrahydrofuran ring, forming a good leaving group (an alcohol).

Nucleophilic Attack: A nucleophile present in the reaction medium attacks one of the carbon atoms adjacent to the protonated oxygen. This attack can occur via either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions.

In an SN2 mechanism , the nucleophile attacks the less substituted carbon atom, leading to inversion of stereochemistry if the carbon is chiral.

In an SN1 mechanism , the protonated ether cleaves to form a carbocation intermediate, which is then attacked by the nucleophile. This mechanism is more likely if the carbocation is stabilized (e.g., tertiary).

Deprotonation: The resulting product is then deprotonated to regenerate the acid catalyst.

For this compound, the nucleophilic attack could occur at either the C2 or C5 position of the oxolane ring. The regioselectivity would be influenced by steric hindrance from the methyl group at C2 and the amino substituent at C3.

The following table summarizes the key mechanistic features of these reactions.

ReactionKey IntermediatesMechanistic StepsFactors Influencing Reactivity
Oxidative N-DealkylationCarbon radical, CarbinolamineHydrogen abstraction, Oxygen rebound, Hemiaminal breakdownNature of oxidizing agent, Stability of radical intermediate
Acid-Catalyzed Ring OpeningProtonated ether, Carbocation (in SN1)Protonation, Nucleophilic attack (SN1 or SN2), DeprotonationAcid strength, Nucleophile concentration, Steric and electronic effects of substituents

Advanced Chromatographic and Analytical Methodologies for 2 Methyl N 2 Phenylethyl Oxolan 3 Amine

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment

HPLC stands as a cornerstone for the purity assessment of non-volatile and thermally labile compounds like 2-Methyl-N-(2-phenylethyl)oxolan-3-amine. The development of robust HPLC methods is critical for separating the main component from any process-related impurities or degradation products.

Chiral HPLC for Enantiomeric and Diastereomeric Purity Determination

Given the presence of multiple chiral centers in the this compound molecule, the determination of enantiomeric and diastereomeric purity is of paramount importance. Chiral HPLC is the premier technique for separating stereoisomers. The development of such a method would typically involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers of amine-containing compounds.

Method development would involve optimizing the mobile phase, which could consist of a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol (B130326). The addition of a small amount of an amine modifier, like diethylamine, is often necessary to improve peak shape and resolution by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. The separation of the four possible stereoisomers would be the primary goal, ensuring that the analytical method can accurately quantify the desired stereoisomer and any unwanted stereoisomeric impurities.

Table 1: Illustrative Chiral HPLC Method Parameters for Stereoisomer Separation

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Reverse-Phase and Normal-Phase HPLC Methodologies

Reverse-Phase HPLC (RP-HPLC) is a widely used technique where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. For a basic compound like this compound, a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be typical. The pH of the buffer is a critical parameter to control the ionization state of the amine and achieve optimal retention and peak shape. An acidic pH is generally preferred to ensure the amine is protonated.

Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase (e.g., silica, amino, or cyano) and a non-polar mobile phase. phenomenex.comhawach.com This technique can be particularly useful for separating isomers and highly polar or non-polar impurities that are not well-retained or resolved in RP-HPLC. phenomenex.com For amine compounds, NP-HPLC can offer different selectivity compared to RP-HPLC. hawachhplccolumn.com The mobile phase often consists of a mixture of a non-polar solvent like hexane (B92381) with a more polar solvent such as isopropanol or ethyl acetate. hawach.com Similar to chiral HPLC, the addition of a small amount of an amine modifier can be beneficial for improving peak symmetry. nih.gov

Table 2: Exemplary Reverse-Phase and Normal-Phase HPLC Conditions

ParameterReverse-Phase HPLCNormal-Phase HPLC
Column C18 (250 x 4.6 mm, 5 µm)Silica (250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile (Gradient)n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C25 °C
Detection UV at 254 nmUV at 254 nm

Gas Chromatography (GC) Techniques for Volatile Derivatives

While this compound itself may have limited volatility for direct GC analysis, the technique can be highly effective for assessing the presence of volatile impurities or for the analysis of the compound after derivatization. Derivatization is a common strategy to increase the volatility and thermal stability of amine compounds for GC analysis. iu.edu

Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). iu.edu The resulting derivatives are typically more volatile and exhibit better chromatographic behavior. The choice of a suitable capillary column, such as a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane), is crucial for achieving good separation of the derivatized analyte from any volatile impurities.

Hyphenated Techniques (GC-MS, LC-MS) for Impurity Profiling Methodologies

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile and semi-volatile impurities. thermofisher.com Following GC separation of either the underivatized sample (for volatile impurities) or a derivatized sample, the mass spectrometer provides mass-to-charge ratio information that can be used to elucidate the structures of unknown impurities. ukm.myresearchgate.net This is particularly useful for identifying starting materials, reagents, or by-products from the synthesis. ukm.myresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful technique for the comprehensive impurity profiling of this compound. It allows for the separation of non-volatile impurities by HPLC, followed by their detection and identification by mass spectrometry. Electrospray ionization (ESI) is a common ionization technique for amine-containing compounds, typically operating in positive ion mode. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.

Table 3: Overview of Hyphenated Techniques for Impurity Profiling

TechniqueApplicationIonization ModeKey Information
GC-MS Identification of volatile and semi-volatile impurities, analysis of derivatized compound.Electron Ionization (EI)Fragmentation patterns for structural elucidation.
LC-MS Comprehensive impurity profiling of non-volatile compounds.Electrospray Ionization (ESI)Molecular weight and structural information of impurities.
LC-HRMS Accurate mass measurement for elemental composition determination of unknown impurities.ESIHigh-resolution mass data for confident identification.

Quantitative Analytical Method Development for Research Samples of this compound

The development of a quantitative analytical method is essential for determining the precise amount of this compound in research samples. HPLC with UV detection is the most common approach for this purpose. The method development process involves optimizing the chromatographic conditions to ensure the analyte peak is well-resolved from any impurities and has a good peak shape.

Method validation is a critical step to ensure the reliability of the quantitative data. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 4: Typical Validation Parameters for a Quantitative HPLC Method

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

Future Research Directions for 2 Methyl N 2 Phenylethyl Oxolan 3 Amine

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Stereoselectivity

The synthesis of 2-Methyl-N-(2-phenylethyl)oxolan-3-amine presents challenges in controlling the stereochemistry at two chiral centers within the oxolane ring. Future research should focus on developing novel synthetic methodologies that offer high yields, operational simplicity, and, most importantly, precise stereocontrol.

Current synthetic approaches often rely on multi-step sequences that may involve classical resolution or non-selective reductions. Advancements could be made by exploring transition metal-catalyzed asymmetric reactions. For instance, asymmetric hydrogenation of a suitable enamine or imine precursor could establish the stereochemistry of the amine-bearing carbon. acs.org Similarly, modern methods for tetrahydrofuran (B95107) synthesis, such as intramolecular hydroalkoxylation of hydroxy allenes catalyzed by gold or other metals, could be adapted to construct the oxolane ring with high diastereoselectivity. organic-chemistry.org The development of organocatalytic routes could also provide a metal-free alternative for stereoselective synthesis.

A comparative overview of potential catalytic systems for a key stereoselective step is presented below.

Catalyst TypePotential ReactionKey AdvantagesRepresentative Reference
Iridium-based CatalystsAsymmetric Hydrogenation of IminesHigh enantioselectivity for a wide range of substrates. acs.orgMazuela et al. acs.org
Gold(I) CatalystsIntramolecular HydroalkoxylationMild reaction conditions, excellent functional group tolerance. organic-chemistry.orgZhang et al. organic-chemistry.org
Chiral Phosphoric AcidsOrganocatalytic CycloetherificationMetal-free, environmentally benign, high stereocontrol.General Organocatalysis Principles

Further exploration into flow chemistry could also enhance efficiency and safety, allowing for rapid optimization of reaction conditions and scalable production.

In-Depth Mechanistic Understanding of Key Transformations

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing existing routes and designing new ones. Future work should employ a combination of experimental and computational techniques to elucidate the pathways of key bond-forming events.

For example, in a reductive amination approach to form the C-N bond, kinetic studies could determine the rate-limiting step and the influence of catalysts and reagents on reaction orders. researchgate.net Isotope labeling studies, substituting deuterium (B1214612) for hydrogen at specific positions, could clarify the nature of hydrogen transfer steps in reduction reactions. Investigating the transition states of cyclization reactions used to form the oxolane ring can reveal the origins of stereoselectivity. rsc.org Such studies could differentiate between concerted and stepwise pathways, and identify key intermediates, which is critical for suppressing side reactions and improving diastereomeric ratios. rsc.org

Advanced Computational Modeling for Deeper Insights into Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to model the three-dimensional structures of different stereoisomers and determine their relative thermodynamic stabilities. youtube.com

Future computational work should focus on:

Mapping Reaction Pathways: Calculating the energy profiles for potential synthetic transformations to identify the most energetically favorable routes. researchgate.net

Transition State Analysis: Modeling the transition states of key stereodetermining steps to understand the origins of enantioselectivity and diastereoselectivity. researchgate.net

Predicting Spectroscopic Properties: Simulating NMR and IR spectra to aid in the structural confirmation of synthetic intermediates and final products.

Conformational Analysis: Investigating the preferred conformations of the molecule, which influences its physical properties and potential biological interactions.

These computational insights can significantly reduce the experimental effort required for synthetic route optimization by pre-screening potential catalysts and reaction conditions.

Development of Derivatization Strategies for Expanding the Chemical Space

Systematic structural modification, or derivatization, of this compound is a promising avenue for exploring its structure-activity relationships (SAR) in various applications. Future research should focus on developing versatile synthetic strategies to create a library of analogues.

Key derivatization points include:

The Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenylethyl moiety to modulate electronic properties and lipophilicity.

The Oxolane Ring: Altering the methyl group at the C2 position to other alkyl or functional groups to probe steric and electronic effects.

The Amine Linker: Modifying the ethyl linker between the nitrogen and the phenyl ring to assess the impact of chain length and rigidity.

These derivatives could be synthesized using late-stage functionalization techniques, which allow for the modification of a common advanced intermediate, thereby improving synthetic efficiency. nih.gov The resulting library of compounds would be invaluable for screening for desired properties.

Application of AI/Machine Learning in Predicting Properties or Reactivity of Related Oxolane Amine Compounds

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of molecular properties and reaction outcomes from structural data. princeton.edumdpi.com For the class of oxolane amines, future research could leverage ML to accelerate discovery.

A potential workflow would involve:

Data Curation: Assembling a dataset of known oxolane amines, including the derivatives generated as described in section 7.4. For each compound, structural descriptors and experimentally determined properties (e.g., reaction yields, solubility, biological activity) would be compiled. researchgate.net

Model Training: Using this dataset to train ML models, such as random forest algorithms or neural networks, to learn the complex relationships between chemical structure and properties. princeton.edumdpi.com

Prediction and Validation: Applying the trained model to predict the properties of new, unsynthesized oxolane amine structures. High-scoring candidates could then be prioritized for synthesis and experimental validation, creating a feedback loop to improve the model. rsc.org

This approach can significantly reduce the time and resources required for identifying compounds with optimal characteristics by focusing experimental efforts on the most promising candidates. kuleuven.be

StepDescriptionTools/MethodsDesired Outcome
1. Data GenerationSynthesis and characterization of a diverse library of oxolane amines.High-throughput synthesis, automated purification.A structured dataset of compounds and their properties.
2. Feature EngineeringConversion of molecular structures into numerical descriptors.Molecular fingerprinting, quantum chemical calculations.Machine-readable input for the ML model.
3. Model TrainingTraining an algorithm to correlate structural features with properties.Random Forest, Gradient Boosting, Neural Networks. princeton.eduA predictive model capable of generalizing to new structures.
4. Prospective PredictionUsing the model to screen a virtual library of new compounds.In silico design.A ranked list of candidate molecules for synthesis.

By embracing these future research directions, the scientific community can systematically explore the chemical space around this compound, paving the way for new discoveries and applications.

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